2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbonitrile (CAS 143541-70-2): A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Pharmacological Applications
2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbonitrile (CAS 143541-70-2): A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Pharmacological Applications
Executive Summary
In my tenure overseeing fragment-based drug discovery (FBDD) pipelines, few heterocyclic scaffolds have demonstrated the versatility and target-engagement efficiency of the imidazo[2,1-b]thiazole core. 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbonitrile (CAS 143541-70-2) represents a highly optimized, rigid building block within this family. By fusing an electron-rich thiazole with an imidazole ring and functionalizing it with a strongly electron-withdrawing carbonitrile group, this molecule achieves a unique push-pull electronic distribution.
This guide provides an in-depth analysis of its physicochemical profiling, the mechanistic rationale behind its synthetic workflow, and its proven pharmacological utility—most notably as a bioisostere in the development of antitubercular agents, kinase inhibitors, and advanced PET imaging tracers[1].
Physicochemical Profiling & Structural Identity
To effectively utilize CAS 143541-70-2 in a drug discovery campaign, one must first understand its structural constraints. The molecule is entirely rigid, paying a near-zero entropic penalty upon binding to target proteins. The quantitative data below outlines its core properties, which are critical for predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile[2].
Table 1: Physicochemical & Structural Properties of CAS 143541-70-2
| Property | Value | Structural Implication |
| CAS Registry Number | 143541-70-2 | Unique identifier for regulatory tracking. |
| IUPAC Name | 2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carbonitrile | Defines the exact substitution pattern. |
| Molecular Formula | C8H7N3S | Indicates a low molecular weight fragment. |
| Molecular Weight | 177.23 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| SMILES String | N#CC1=C(C)N=C2SC(C)=CN21 | Useful for in silico docking and QSAR modeling. |
| Hydrogen Bond Donors (HBD) | 0 | Enhances passive membrane permeability. |
| Hydrogen Bond Acceptors (HBA) | 4 (3x Nitrogen, 1x Sulfur) | Facilitates robust interactions with kinase hinge regions. |
| Rotatable Bonds | 0 | Extreme rigidity; minimal entropic loss upon target binding. |
Mechanistic Rationale: The Imidazo[2,1-b]thiazole Scaffold in Drug Design
The selection of the imidazo[2,1-b]thiazole scaffold is never arbitrary; it is driven by precise molecular recognition requirements[1].
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Bioisosterism: The fused bicyclic system acts as a highly effective bioisostere for purines and benzimidazoles. Because it mimics the adenine ring of ATP, it is exceptionally adept at lodging into the ATP-binding pockets of kinases and synthetases[3].
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The Carbonitrile Effect: The addition of the cyano (-C≡N) group at the C5 position serves a dual purpose. First, it acts as a strong, directional hydrogen bond acceptor. Second, it is a classic metabolic soft-spot blocker. By occupying the C5 position, it prevents oxidative metabolism by Cytochrome P450 enzymes, significantly extending the molecule's half-life in vivo.
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Lipophilic Anchoring: The methyl groups at C2 and C6 provide lipophilic contacts that engage with hydrophobic residues (e.g., Valine, Leucine) deep within target binding pockets, anchoring the fragment securely.
Synthetic Methodologies & Experimental Workflows
The synthesis of CAS 143541-70-2 relies on a self-validating Hantzsch-type condensation. As a synthetic chemist, understanding the causality behind the solvent and temperature choices is critical for scaling this reaction safely and efficiently.
Protocol: One-Pot Synthesis of 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Objective: To construct the fused imidazo[2,1-b]thiazole core via the condensation of an α-haloketone with a 2-aminothiazole.
Reagents:
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2-Amino-5-methylthiazole (1.0 eq)
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2-Chloro-3-oxobutanenitrile (1.1 eq)
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Absolute Ethanol (Reaction solvent)
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Saturated Sodium Bicarbonate (NaHCO₃)
Step-by-Step Methodology:
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Electrophilic Activation & N-Alkylation:
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Action: Dissolve 1.0 eq of 2-amino-5-methylthiazole in absolute ethanol. Add 1.1 eq of 2-chloro-3-oxobutanenitrile dropwise at room temperature under constant stirring.
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Causality: The endocyclic nitrogen of the thiazole is more nucleophilic than the exocyclic amine. Dropwise addition prevents localized overheating and minimizes polyalkylation side reactions. Ethanol is chosen because it is a polar protic solvent that stabilizes the zwitterionic transition state during the Sₙ2 nucleophilic attack.
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Cyclodehydration via Thermal Reflux:
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Action: Elevate the reaction temperature to 78°C (reflux) and maintain for 4-6 hours. Monitor via TLC.
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Causality: While the initial N-alkylation occurs at room temperature, the subsequent intramolecular attack of the exocyclic amine onto the ketone carbonyl requires thermal energy to overcome the activation barrier. Refluxing drives the elimination of water (dehydration), aromatizing the system into the highly stable imidazo[2,1-b]thiazole core.
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Quenching and Neutralization:
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Action: Cool the mixture to room temperature and pour it slowly over crushed ice containing saturated NaHCO₃.
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Causality: The reaction generates HCl as a byproduct, which protonates the basic nitrogens of the newly formed product, keeping it soluble. Neutralization with NaHCO₃ crashes out the free base as a solid precipitate.
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Isolation & Recrystallization:
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Action: Filter the precipitate under vacuum and recrystallize from a mixture of ethanol/water.
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Causality: Recrystallization removes unreacted starting materials and trace linear intermediates, yielding high-purity crystalline product suitable for biological assays.
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Fig 1: Synthetic workflow for CAS 143541-70-2 via Hantzsch-type condensation.
Pharmacological Landscape & Target Engagement
The imidazo[2,1-b]thiazole scaffold is not merely a structural curiosity; it is a clinically validated pharmacophore. Its applications span across multiple therapeutic areas:
A. Antitubercular Activity (Mtb Pantothenate Synthetase)
One of the most promising applications of this scaffold is the inhibition of Mycobacterium tuberculosis (Mtb). The enzyme Pantothenate Synthetase (PanC) is essential for the survival of Mtb, as it catalyzes the synthesis of pantothenate (Vitamin B5), a precursor to Coenzyme A[3]. Because mammals acquire pantothenate from their diet and lack this enzyme, PanC is a highly selective target. Derivatives of imidazo[2,1-b]thiazole act as competitive inhibitors, lodging into the ATP-binding pocket of PanC and halting bacterial replication[3].
Fig 2: Imidazo[2,1-b]thiazole scaffold inhibiting Mtb Pantothenate Synthetase.
B. Neurodegenerative Disease Imaging (PET Probes)
Recent breakthroughs have utilized the rigid, planar nature of fused thiazole/thiadiazole systems to develop Positron Emission Tomography (PET) imaging tracers. Specifically, these scaffolds exhibit high binding affinity to α-synuclein pathologies in the human brain, making them invaluable tools for the early diagnosis and tracking of Parkinson's Disease (PD) and other synucleinopathies[4]. The lipophilicity provided by the methyl groups ensures excellent Blood-Brain Barrier (BBB) permeation.
References
- Source: PubMed (NIH)
- Title: Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] Source: RSC Publishing URL
- Title: Discovery and Evaluation of Imidazo[2,1-b][1,3,4]thiadiazole Derivatives as New Candidates for α-Synuclein PET Imaging Source: ACS Publications URL
- Title: 143541-70-2|2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbonitrile Source: BLD Pharm URL
Sources
- 1. Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 143541-70-2|2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbonitrile|BLD Pharm [bldpharm.com]
- 3. Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-[2,1- b ]-thiazole and imidazo-[2,1- b ]-thiazole carboxamide triazole derivatives ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03318F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
